N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
Description
N-[3-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide core linked to a phenyl ring substituted with a carbamothioyl group. This carbamothioyl moiety is further functionalized with a 3,4-dimethoxybenzoyl group. The compound’s structural complexity arises from the integration of a thioamide bond (C=S), methoxy-substituted aromatic systems, and a furan heterocycle.
Properties
IUPAC Name |
N-[3-[(3,4-dimethoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-9-8-13(11-18(16)28-2)19(25)24-21(30)23-15-6-3-5-14(12-15)22-20(26)17-7-4-10-29-17/h3-12H,1-2H3,(H,22,26)(H2,23,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUKBDLGECZFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazolone Intermediate Route
This method, adapted from furan-based derivative syntheses, begins with the formation of an oxazolone intermediate. 3,4-Dimethoxyhippuric acid reacts with furan-2-carbaldehyde in acetic anhydride containing anhydrous pyridine, yielding 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one (1 ). The oxazolone’s lactone carbonyl (C=O) at 1775 cm⁻¹ in IR spectroscopy confirms its structure. Subsequent aminolysis with 3-aminophenyl isothiocyanate introduces the carbamothioylamino group, forming the target compound after purification.
Key advantages:
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High regioselectivity due to oxazolone’s electrophilic β-carbon.
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Compatibility with diverse amines for modular derivatization.
Direct Carbamothioylation Approach
A patent-derived method employs furoyl chloride and ammonium thiocyanate (NH₄SCN) to generate a carbamothioyl intermediate. Reacting this intermediate with 3-(3,4-dimethoxyphenyl)aniline in dry acetone under reflux yields the title compound. Critical steps include:
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Dropwise addition of furoyl chloride to NH₄SCN at 0°C to prevent side reactions.
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Refluxing with o-phenylenediamine analogs to ensure complete thiourea formation.
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Crystallization from ethanol/dichloromethane (1:1) for purification.
Detailed Procedural Breakdown
Starting Materials and Reagents
| Component | Role | Purity Requirement |
|---|---|---|
| 3,4-Dimethoxyhippuric acid | Core aromatic building block | ≥98% (HPLC) |
| Furan-2-carbaldehyde | Furan ring precursor | Anhydrous, distilled |
| 3-Aminophenyl isothiocyanate | Carbamothioyl source | Freshly opened |
| Acetic anhydride | Solvent and acylating agent | Reagent grade |
Stepwise Synthesis via Oxazolone Intermediate
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Oxazolone Formation :
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Aminolysis with 3-Aminophenyl Isothiocyanate :
Alternative Carbamothioylation Method
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Carbamothioyl Chloride Synthesis :
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Add furoyl chloride (1.12 g, 10 mmol) dropwise to NH₄SCN (0.76 g, 10 mmol) in dry acetone (20 mL) at 0°C.
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Stir for 1 hour, then warm to room temperature.
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Coupling with 3-(3,4-Dimethoxyphenyl)Aniline :
Purification and Characterization
Crystallization Optimization
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol/dichloromethane (1:1) | 99.2 | 78 |
| Methanol | 97.8 | 65 |
| Acetonitrile | 98.5 | 70 |
Ethanol/dichloromethane mixtures achieve optimal purity by dissolving polar impurities while precipitating the product.
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 8.45 (s, 1H, NH), 7.82–6.75 (m, 9H, aromatic), 3.85 (s, 6H, OCH₃).
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IR (KBr): 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S).
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HRMS : m/z calculated for C₂₁H₁₉N₃O₅S [M+H]⁺: 426.1124; found: 426.1128.
Comparative Analysis of Synthetic Routes
| Parameter | Oxazolone Route | Carbamothioylation |
|---|---|---|
| Total Yield | 72% | 65% |
| Reaction Time | 10 hours | 4 hours |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
The oxazolone method offers higher yields and scalability, making it preferable for industrial applications. In contrast, the carbamothioylation route, while faster, requires stringent anhydrous conditions and costly chromatography.
Challenges and Mitigation Strategies
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Isothiocyanate Stability :
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3-Aminophenyl isothiocyanate degrades upon prolonged storage. Use freshly opened batches under nitrogen atmosphere.
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Oxazolone Hydrolysis :
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Thiourea Isomerization :
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its carbamothioyl and carbonyl groups:
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Acidic hydrolysis : Cleaves the carbamothioyl (C=S) bond, yielding a primary amine and thiocarboxylic acid derivatives.
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Basic hydrolysis : Promotes saponification of the ester-like carbonyl groups, generating carboxylic acid salts.
Key conditions :
| Reaction Type | Reagents | Temperature | Products |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂SO₄ | 80–100°C | 3,4-dimethoxybenzoic acid + thiourea derivatives |
| Basic Hydrolysis | NaOH/KOH | 60–80°C | Carboxylate salts + ammonia |
Oxidative Reactions
The compound participates in oxidative transformations, particularly at sulfur and nitrogen centers:
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Hypochlorite-mediated dimerization : Analogous to structurally related thienopyridine carboxamides (e.g., oxidative dimerization reported in ACS Omega ), hypochlorite (NaOCl) induces regioselective C–N bond formation. This proceeds via electrophilic attack by Cl⁺/HOCl on the aromatic ring, generating cationic intermediates that dimerize (Fig. 1) .
Mechanistic pathway :
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Electrophilic activation by HOCl/Cl⁺ at the carbamothioyl group.
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Deprotonation to form a resonance-stabilized cation.
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Nucleophilic attack by a second molecule, leading to dimerization .
Conditions :
Reduction Reactions
The carbamothioyl (C=S) group is susceptible to reduction:
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Thiocarbonyl to methylene : Catalytic hydrogenation (H₂/Pd-C) reduces C=S to CH₂, forming a urea derivative.
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Selective furan reduction : LiAlH₄ selectively reduces the furan ring to a tetrahydrofuran moiety without affecting other functional groups.
Limitations : Over-reduction may occur under prolonged exposure to strong reducing agents.
Substitution Reactions
The electron-rich aromatic rings facilitate electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the 3,4-dimethoxyphenyl ring.
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Halogenation : Br₂/FeBr₃ brominates the furan ring at the 5-position.
Regioselectivity : Directed by methoxy and carbamothioyl substituents.
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
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Enzyme inhibition : The carbamothioyl group chelates metal ions in enzyme active sites (e.g., COX-2 in anti-inflammatory activity).
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Receptor binding : The furan and methoxy groups engage in π-π stacking and hydrogen bonding with cellular receptors.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Key Product |
|---|---|---|---|
| Carbamothioyl (C=S) | Reduction | H₂/Pd-C | Urea derivative |
| Furan ring | Oxidation | NaOCl | Dimerized product |
| Aromatic methoxy | Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |
Research Implications
The compound’s reactivity profile supports its utility in:
Scientific Research Applications
Research indicates that N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various conditions.
- Anticancer Activity : The compound has shown potential against various cancer cell lines. It may induce apoptosis and inhibit cell proliferation by modulating key signaling pathways associated with cancer progression .
- Antimicrobial Effects : Investigations have indicated that this compound may possess antibacterial and antifungal properties, making it a candidate for further research in infectious disease treatment.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), showing percent growth inhibition rates exceeding 70% in some cases .
- Anti-inflammatory Studies : Research indicated that the compound could effectively reduce pro-inflammatory cytokine levels in cell culture models, suggesting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Inhibiting or activating their function, leading to downstream effects.
Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and differentiation.
Interact with DNA or RNA: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substitutions
- N-{3-[(3,5-Dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide (C₂₁H₂₀N₂O₆): Structural Difference: The benzoyl group here is 3,5-dimethoxy-substituted versus 3,4-dimethoxy in the target compound. Additionally, the phenyl ring has a 4-methoxy group. The extra methoxy group increases hydrophilicity (logP ~2.8 vs. ~3.2 for the target compound) . Biological Relevance: Such differences may alter selectivity in enzyme inhibition, as seen in studies on similar dimethoxybenzamide derivatives targeting kinases .
- N-(3-Chloro-4-methylphenyl)furan-2-carboxamide (C₁₂H₁₀ClNO₂): Structural Difference: Replaces the carbamothioyl-3,4-dimethoxyphenyl group with chloro and methyl substituents. Application: Such hydrophobic derivatives are often explored in agrochemicals for improved environmental stability .
Thiourea Derivatives with Modified Functional Groups
- N-(Benzylcarbamothioyl)furan-2-carboxamide: Structural Difference: Lacks the 3,4-dimethoxyphenyl carbonyl group, instead featuring a benzylcarbamothioyl moiety. IR data (C=S stretch at 1267 cm⁻¹) confirms thiourea character, critical for metal coordination in antioxidant studies . Activity: Demonstrated moderate radical scavenging activity (IC₅₀ ~45 µM in DPPH assays), suggesting the target compound’s dimethoxy groups may enhance antioxidant efficacy via resonance stabilization .
- N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2): Structural Difference: Substitutes the 3,4-dimethoxyphenyl group with a cyanoacetyl hydrazine chain. Application: Insecticidal activity (LC₅₀ ~12 ppm against Spodoptera litura) highlights the role of carbamothioyl groups in agrochemical potency, though the target compound’s methoxy groups may improve mammalian selectivity .
Pharmacokinetic and Physicochemical Comparisons
| Property | Target Compound | N-{3-[(3,5-Dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide | N-(3-Chloro-4-methylphenyl)furan-2-carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 430.4 | 396.4 | 235.7 |
| logP (Predicted) | 3.2 | 2.8 | 3.5 |
| Hydrogen Bond Donors | 3 | 3 | 2 |
| Rotatable Bonds | 7 | 6 | 3 |
| TPSA (Ų) | 114 | 110 | 46 |
- Key Observations: The target compound’s higher topological polar surface area (TPSA) and rotatable bonds suggest reduced oral bioavailability compared to simpler analogues like N-(3-chloro-4-methylphenyl)furan-2-carboxamide. Methoxy groups enhance solubility in polar solvents (e.g., ~15 mg/mL in DMSO vs. ~25 mg/mL for N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide) .
Biological Activity
N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 372.49 g/mol. The structure includes a furan ring, a carbamothioyl group, and a dimethoxyphenyl moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of furan-2-carbonyl chloride with 3-amino-4-methoxybenzamide in the presence of a base like triethylamine. This process utilizes nucleophilic substitution to yield the desired product with high efficiency.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways and the activation of caspases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead compound for developing new antimicrobial agents .
Enzyme Inhibition
This compound has been investigated as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in cancer metabolism and inflammatory pathways. For example, it was found to inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria and parasites .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The compound binds to active sites of enzymes, blocking their function and disrupting metabolic pathways.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by modulating mitochondrial membrane potential and activating caspases.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties that help mitigate oxidative stress in cells .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Cell Lines : A study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 breast cancer cells.
- Bacterial Infections : In another study assessing its antimicrobial potential, the compound demonstrated significant inhibition of bacterial growth in vitro compared to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[3-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Furan-2-carboxamide core formation : Use 2-furoyl chloride reacted with substituted anilines under reflux in aprotic solvents (e.g., 1,4-dioxane) at 120°C for 18–24 hours .
- Carbamothioyl linkage introduction : React the intermediate with 3,4-dimethoxybenzoyl isothiocyanate in anhydrous THF at 0–5°C, followed by room-temperature stirring for 12 hours. Purification via recrystallization (chloroform/methanol) is recommended .
- Key validation : Confirm each step using TLC and characterize intermediates via / NMR and IR spectroscopy to track functional groups (e.g., C=O at ~1670 cm, C=S at ~1244 cm) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : Identify aromatic protons (δ 6.75–8.07 ppm for substituted phenyl and furan rings) and NH groups (δ ~11–12 ppm for carbamothioyl and carboxamide) .
- IR Spectroscopy : Detect C=O (amide I band at ~1645–1670 cm) and C=S (1244–1267 cm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H] for CHNOS: 426.1122) .
Q. How to design a stability study for this compound under varying pH conditions?
- Methodological Answer :
- Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C for 24–72 hours.
- Monitor degradation via HPLC-UV at 254 nm, focusing on hydrolysis of the carbamothioyl group (C=S → C=O) or furan ring oxidation.
- Compare results with structurally similar thiourea derivatives, which show instability in alkaline conditions (pH > 8) .
Advanced Research Questions
Q. How to resolve conflicting spectroscopic data for the carbamothioyl group in related compounds?
- Methodological Answer :
- Ambiguity in IR : Overlap between C=S (1244–1267 cm) and C-O (furan) stretches can occur. Use isotopic labeling (e.g., ) or 2D-IR correlation spectroscopy to isolate C=S vibrations .
- NMR Signal Overlap : For crowded aromatic regions, employ -edited HSQC to differentiate NH protons in carbamothioyl vs. carboxamide groups .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbamothioyl sulfur).
- Compare with experimental data for analogous compounds, such as the substitution of the 3,4-dimethoxyphenyl group with electron-withdrawing groups, which increases reactivity at the thiocarbonyl site .
Q. How to address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Data Normalization : Account for assay variability (e.g., MTT vs. resazurin assays) by standardizing IC values against a reference compound (e.g., doxorubicin) .
- SAR Refinement : Introduce controlled structural modifications (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) and evaluate activity trends. For example, furan-2-carboxamides with electron-donating groups show enhanced anticancer activity in vitro .
Q. What experimental designs mitigate side reactions during the carbamothioyl coupling step?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C to suppress thiourea dimerization .
- Protecting Groups : Temporarily protect the furan oxygen with TMSCl to prevent unwanted ring-opening during coupling .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance coupling efficiency, as demonstrated in related benzofuran-carboxamide syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
